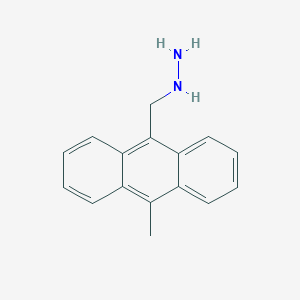
(10-Methyl-anthracen-9-ylmethyl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Methyl-anthracen-9-ylmethyl)-hydrazine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific fields. This compound, in particular, has a unique structure that makes it of interest for research in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methyl-anthracen-9-ylmethyl)-hydrazine typically involves the reaction of 10-methyl-anthracene with hydrazine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions. The specific reaction conditions can vary, but common methods include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(10-Methyl-anthracen-9-ylmethyl)-hydrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.
Substitution: Substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield various hydrazine derivatives.
Aplicaciones Científicas De Investigación
(10-Methyl-anthracen-9-ylmethyl)-hydrazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of (10-Methyl-anthracen-9-ylmethyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another anthracene derivative with similar photophysical properties.
9-Methylanthracene: A simpler anthracene derivative used in similar applications.
Uniqueness
(10-Methyl-anthracen-9-ylmethyl)-hydrazine is unique due to its specific structure, which allows for distinct interactions with molecular targets and unique photophysical properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
887593-12-6 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(10-methylanthracen-9-yl)methylhydrazine |
InChI |
InChI=1S/C16H16N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-9,18H,10,17H2,1H3 |
Clave InChI |
IZONICWYCLAFRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


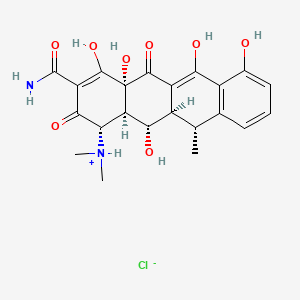
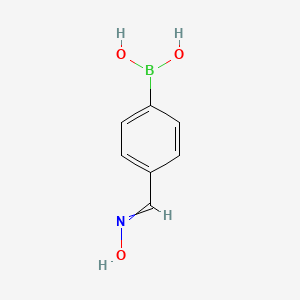
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
![ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B12443425.png)
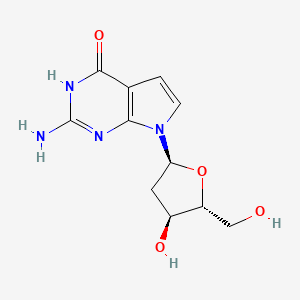
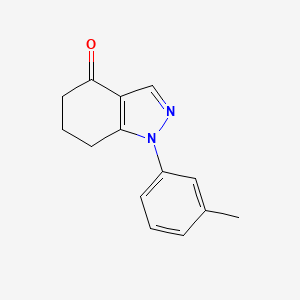


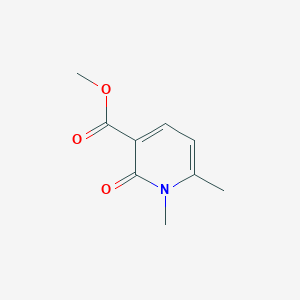
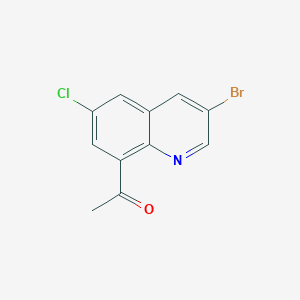
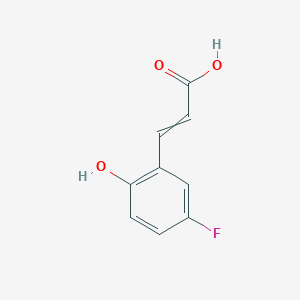
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
